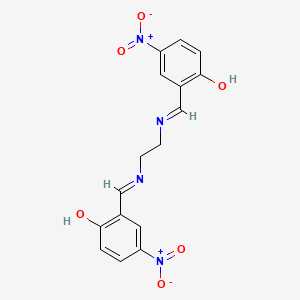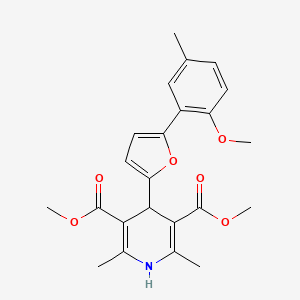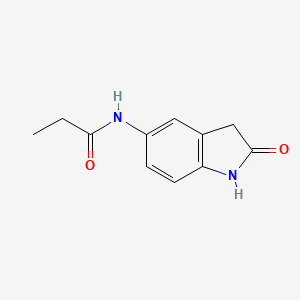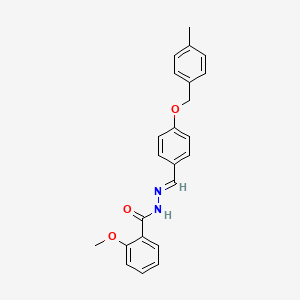![molecular formula C16H13ClFNO4 B11940264 Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate CAS No. 6672-13-5](/img/structure/B11940264.png)
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and a substituted phenoxycarbonyl group. The presence of chlorine and fluorine atoms in the phenoxy group adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 2-chloro-4-fluorophenyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoic acid.
Reduction: Ethyl 4-{[(2-chloro-4-fluorophenoxy)methanol]amino}benzoate.
科学的研究の応用
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis, by binding to the biotin binding site .
類似化合物との比較
Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate can be compared with other similar compounds such as:
Ethyl 4-{[(2-chloro-5-fluorophenoxy)carbonyl]amino}benzoate: Similar structure but with a different substitution pattern on the phenoxy group.
Ethyl 4-{[(2-chloro-4-bromophenoxy)carbonyl]amino}benzoate: Bromine instead of fluorine, leading to different reactivity and properties.
Ethyl 4-{[(2-chloro-4-methylphenoxy)carbonyl]amino}benzoate: Methyl group instead of fluorine, affecting its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and resulting properties.
特性
CAS番号 |
6672-13-5 |
|---|---|
分子式 |
C16H13ClFNO4 |
分子量 |
337.73 g/mol |
IUPAC名 |
ethyl 4-[(2-chloro-4-fluorophenoxy)carbonylamino]benzoate |
InChI |
InChI=1S/C16H13ClFNO4/c1-2-22-15(20)10-3-6-12(7-4-10)19-16(21)23-14-8-5-11(18)9-13(14)17/h3-9H,2H2,1H3,(H,19,21) |
InChIキー |
DACGQNOCOWSBFK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)


